

Unveiling the Three-Dimensional Architecture of N-phenylpyrrolidine-1-carbothioamide: A Crystallographic Guide

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Compound of Interest

Compound Name: *N-phenylpyrrolidine-1-carbothioamide*

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WEIFANG, CHINA – This technical guide provides an in-depth analysis of the crystal structure of **N-phenylpyrrolidine-1-carbothioamide**, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its crystallographic parameters, molecular geometry, and the experimental protocols utilized for its characterization.

The determination of the three-dimensional structure of **N-phenylpyrrolidine-1-carbothioamide** (C₁₁H₁₄N₂S) provides critical insights into its conformational properties and potential intermolecular interactions, which are fundamental for understanding its biological activity and for the rational design of new therapeutic agents.

I. Crystallographic Data Summary

The crystal structure of **N-phenylpyrrolidine-1-carbothioamide** was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c. The unit cell parameters and other crystallographic data are summarized in the table below.

Parameter	Value
Formula	C ₁₁ H ₁₄ N ₂ S
Molecular Weight	206.30
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	11.195 (2)
b (Å)	8.5694 (17)
c (Å)	11.414 (2)
β (°)	108.03 (3)
Volume (Å ³)	1041.2 (4)
Z	4
Temperature (K)	293 (2)
Radiation	Mo Kα (λ = 0.71073 Å)
μ (mm ⁻¹)	0.27
R[F ² > 2σ(F ²)]	0.045
wR(F ²)	0.119
S	1.30

II. Molecular Geometry

The molecular structure of **N-phenylpyrrolidine-1-carbothioamide** features a central carbothioamide group linking a phenyl ring and a pyrrolidine ring. The precise bond lengths and angles determined from the crystal structure analysis are crucial for understanding the molecule's conformation and electronic properties.

Selected Bond Lengths

Bond	Length (Å)
S1—C7	1.6892 (17)
N1—C7	1.371 (2)
N2—C7	1.332 (2)
N2—C8	1.472 (2)
N2—C11	1.468 (2)
C9—C10	1.527 (3)
C4—C3	1.388 (3)

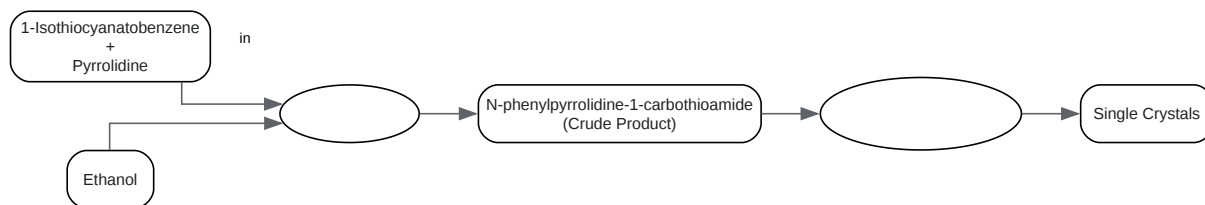
Selected Bond Angles

Angle	Value (°)
N1—C7—N2	116.43 (15)
N1—C7—S1	119.38 (12)
N2—C7—S1	124.19 (12)
C7—N2—C11	124.93 (14)
C7—N2—C8	121.19 (14)
C11—N2—C8	113.84 (13)

III. Experimental Protocols

Synthesis of N-phenylpyrrolidine-1-carbothioamide[1]

A mixture of 1-isothiocyanatobenzene (0.1 mol) and pyrrolidine (0.1 mol) was stirred in refluxing ethanol (20 mL) for 4 hours. The reaction yielded the title compound (0.080 mol, 80% yield). Single crystals suitable for X-ray diffraction measurements were obtained by recrystallization from ethanol at room temperature.[1]

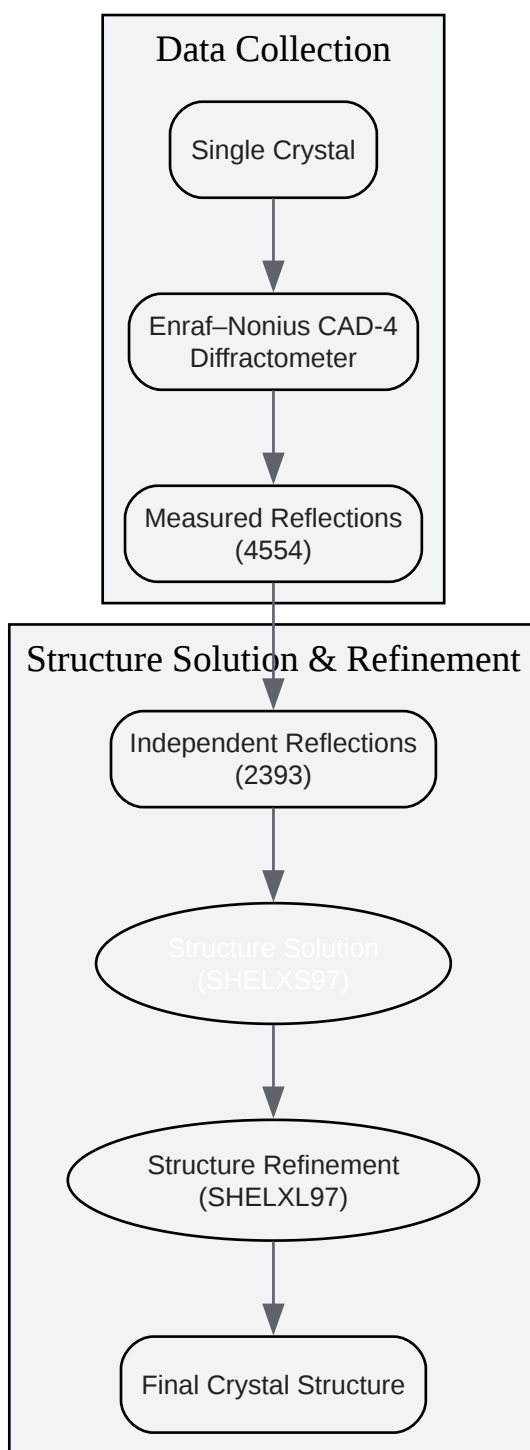


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Synthesis and crystallization workflow.

X-ray Crystallography[1]

A single crystal with dimensions $0.25 \times 0.20 \times 0.18$ mm was used for data collection on an Enraf–Nonius CAD-4 diffractometer.[1] A total of 4554 reflections were measured, of which 2393 were independent.[1] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97.[1] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. No absorption correction was applied.[1]

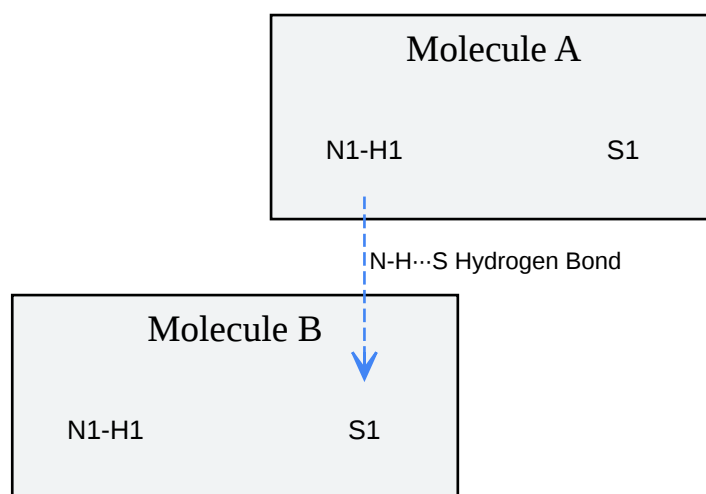


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Crystal structure determination workflow.

IV. Intermolecular Interactions

The crystal packing of **N-phenylpyrrolidine-1-carbothioamide** is stabilized by intermolecular N—H···S hydrogen bonds.[1] These interactions are crucial in the formation of the supramolecular assembly in the solid state.



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Schematic of intermolecular N-H···S hydrogen bonding.

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References

- 1. N-Methylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
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